molecular formula C12H22O2 B13793507 3-Heptyltetrahydro-2H-pyran-2-one CAS No. 59726-51-1

3-Heptyltetrahydro-2H-pyran-2-one

Cat. No.: B13793507
CAS No.: 59726-51-1
M. Wt: 198.30 g/mol
InChI Key: ZJILLWFVFFEWCR-UHFFFAOYSA-N
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Description

3-Heptyltetrahydro-2H-pyran-2-one: is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring substituted with a heptyl group. This compound is used in various applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyltetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-heptyl-1,3-dioxolane in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the tetrahydropyran ring.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Heptyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Heptyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

  • 6-Heptyltetrahydro-2H-pyran-2-one
  • Delta-Dodecalactone
  • Gamma-Dodecalactone

Comparison: 3-Heptyltetrahydro-2H-pyran-2-one is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties. Compared to similar compounds like delta-dodecalactone and gamma-dodecalactone, it has different boiling points, densities, and reactivity profiles . These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

59726-51-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-heptyloxan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h11H,2-10H2,1H3

InChI Key

ZJILLWFVFFEWCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCOC1=O

Origin of Product

United States

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